molecular formula C21H29N5O B4460666 3-METHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE

3-METHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE

Cat. No.: B4460666
M. Wt: 367.5 g/mol
InChI Key: CDVABRQOVBLJBX-UHFFFAOYSA-N
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Description

3-METHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE is a complex organic compound with a unique structure that includes a piperazine ring, a pyrimidine ring, and various methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their coupling. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-METHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-METHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring and a pyrimidine ring, along with various functional groups, allows for versatile interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-methyl-1-[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-15(2)13-21(27)26-11-9-25(10-12-26)20-14-19(22-17(4)23-20)24-18-7-5-16(3)6-8-18/h5-8,14-15H,9-13H2,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVABRQOVBLJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-METHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE
Reactant of Route 2
Reactant of Route 2
3-METHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE
Reactant of Route 3
Reactant of Route 3
3-METHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE
Reactant of Route 4
Reactant of Route 4
3-METHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE
Reactant of Route 5
Reactant of Route 5
3-METHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE
Reactant of Route 6
Reactant of Route 6
3-METHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE

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